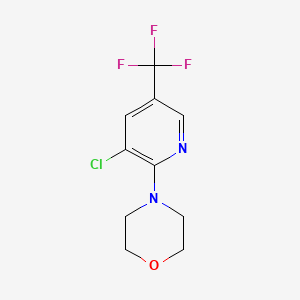

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBRHIWNDBNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase. This means it binds to the Sfp-PPTase enzyme, inhibiting its function. , indicating a degree of selectivity in its action.

Biochemical Pathways

The inhibition of Sfp-PPTase by this compound affects the post-translational modification process, which is essential for bacterial cell viability and virulence. This disruption can thwart bacterial growth and attenuate secondary metabolism.

Pharmacokinetics

It’s noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells, suggesting a favorable safety profile.

Result of Action

The action of this compound results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus.

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific resistance mechanisms can impact the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence. The compound inhibits bacterial PPTases without affecting the human orthologue, making it a promising candidate for antibacterial drug development. The interaction between this compound and PPTases involves binding to the enzyme’s active site, thereby preventing the post-translational modification of proteins essential for bacterial metabolism and growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound disrupts essential metabolic pathways by inhibiting PPTases, leading to reduced cell viability and growth. In human cells, this compound exhibits minimal cytotoxicity, making it a suitable candidate for therapeutic applications. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it attenuates the production of secondary metabolites and thwarts bacterial growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PPTases by binding to the enzyme’s active site, thereby blocking the transfer of phosphopantetheinyl groups to target proteins. This inhibition disrupts the post-translational modification of proteins essential for bacterial metabolism and virulence. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in bacterial cell processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on bacterial PPTases, leading to sustained reductions in bacterial cell viability and growth. The compound’s long-term effects on cellular function in human cells remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular processes may be observed. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired antibacterial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as PPTases, which play a crucial role in the post-translational modification of proteins. By inhibiting these enzymes, this compound disrupts the production of secondary metabolites and affects metabolic flux in bacterial cells. The compound’s effects on metabolite levels and overall metabolic activity are primarily observed in bacterial systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In bacterial cells, the compound is efficiently taken up and distributed to target sites, where it exerts its inhibitory effects on PPTases

Subcellular Localization

The subcellular localization of this compound is primarily observed in bacterial cells, where it targets specific compartments and organelles involved in metabolic processes. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to the appropriate sites within the cell. In human cells, the subcellular localization of this compound remains to be fully characterized.

Biologische Aktivität

The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine (CAS: 1100767-03-0) has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound is characterized by a morpholine ring substituted with a pyridine moiety that contains both a chlorine and a trifluoromethyl group. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have indicated that compounds containing morpholine and pyridine rings exhibit significant anticancer activity. For instance, research has shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

Case Study: HepG2 Cells

A study evaluating the cytotoxic effects on HepG2 cells reported an IC50 value of approximately 0.62 μM , indicating potent activity against liver cancer cells. The compound induced G2/M cell cycle arrest and promoted apoptosis, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.62 ± 0.34 | G2/M arrest, apoptosis |

| Sorafenib | HepG2 | 1.62 ± 0.27 | Multi-target kinase inhibitor |

Enzyme Inhibition

The trifluoromethyl group in the compound enhances its binding affinity to various enzymes, making it a candidate for enzyme inhibition studies. Notably, it has been associated with the inhibition of DPP-IV , an enzyme involved in glucose metabolism.

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | Inhibition (%) at 10 μM |

|---|---|---|

| DPP-IV | This compound | TBD* |

| IGF1R | Compound 27 (related structure) | 76.84% |

*Data needed from specific studies for precise values.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. The presence of the trifluoromethyl group appears to facilitate stronger hydrogen bonding with target enzymes, enhancing its inhibitory potential.

Key Findings:

- Binding Affinity: The compound demonstrates favorable interactions with key residues in target enzymes.

- Apoptotic Induction: Flow cytometry analysis revealed that treatment with the compound significantly increased early-stage apoptosis in HepG2 cells, suggesting a mechanism involving programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine and related compounds.

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Comparison Points:

Structural Variations: Core Heterocycles: The target compound’s morpholine ring (saturated oxygen-containing heterocycle) contrasts with piperazine (nitrogen-containing) in compounds like 35 and 337919-63-8, affecting polarity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced basicity compared to morpholine . Substituent Effects: The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring are conserved across most analogs, contributing to electron-withdrawing effects and stability.

Yields for similar compounds vary widely, e.g., 13% for a Pd-catalyzed pyridinyl derivative vs. 71% for triazine-based morpholine analogs .

Biological and Industrial Applications: Antimicrobial Activity: Compound 35 (ML267) inhibits bacterial phosphopantetheinyl transferase, critical for secondary metabolism, with an IC₅₀ < 1 µM . Herbicidal Use: Haloxyfop Ethoxy Ethyl leverages the pyridinyl-Cl/CF₃ motif for acetyl-CoA carboxylase inhibition in weeds . Antiviral Potential: Compound 5x was designed as a COVID-19 protease inhibitor, highlighting the versatility of the pyridinyl scaffold .

Physicochemical Properties :

- Solubility : Morpholine-containing compounds (e.g., 306977-22-0 ) are more water-soluble than piperazine derivatives due to the oxygen atom’s polarity.

- Lipophilicity : The CF₃ group increases logP values across all analogs, favoring membrane permeability. For example, 5x has a calculated logP of 4.2 vs. 3.8 for 306977-22-0 .

Vorbereitungsmethoden

Synthesis of the Pyridine Core

The pyridine ring bearing the chloro and trifluoromethyl groups is typically synthesized via nucleophilic aromatic substitution or direct substitution reactions on pre-formed pyridine derivatives. A common approach involves:

- Starting with 2-chloropyridine derivatives.

- Introducing the trifluoromethyl group via electrophilic trifluoromethylation using reagents such as Togni's reagent or trifluoromethyl sulfonium salts .

Coupling with Morpholine

The key step involves attaching the morpholine ring to the pyridine core, often through nucleophilic substitution at the 2-position of pyridine:

Pyridine derivative + Morpholine → Coupled product

This is facilitated by activation of the pyridine (e.g., via halogenation) to enhance electrophilicity, followed by nucleophilic attack by morpholine.

Specific Preparation Methods

Method 1: Direct Nucleophilic Substitution

- Starting Materials : 2-chloropyridine derivatives with trifluoromethyl substitution.

- Reaction Conditions :

- Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Heating at elevated temperatures (80-120°C).

- Base catalysts such as potassium carbonate or potassium tert-butoxide to facilitate nucleophilic attack.

- Outcome : Formation of the pyridin-2-yl morpholine via substitution at the 2-position.

Method 2: Palladium-Catalyzed Cross-Coupling

- Starting Materials :

- 2-bromo or 2-iodo pyridine derivatives.

- Morpholine or morpholine derivatives.

- Reaction Conditions :

- Use of palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).

- Ligands such as BINAP or Xantphos .

- Base like potassium carbonate .

- Solvent: toluene or dimethylformamide .

- Microwave-assisted heating can accelerate the process.

- Outcome : Efficient coupling to produce the target compound with high regioselectivity.

Method 3: Trifluoromethylation and Chlorination

- Trifluoromethylation :

- Use of Togni's reagent or trifluoromethyl sulfonium salts .

- Catalyzed by copper or iron catalysts.

- Chlorination :

- Electrophilic chlorination using N-chlorosuccinimide (NCS) or SO₂Cl₂ .

- Sequence :

- First trifluoromethylation at the 5-position.

- Chlorination at the 3-position.

- Outcome : Regioselective introduction of substituents on pyridine.

Data Tables Summarizing Synthetic Approaches

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 2-chloropyridine derivatives | Morpholine, Base (K₂CO₃) | 80-120°C, polar aprotic solvent | Simple, cost-effective | Regioselectivity challenges |

| Palladium-Catalyzed Cross-Coupling | 2-bromo/iodo pyridine + Morpholine | Pd catalyst, Ligand, Base | Toluene or DMF, Microwave heating | High yield, regioselectivity | Requires palladium catalysts, expensive |

| Trifluoromethylation & Chlorination | Pyridine precursors | Togni's reagent, NCS | Room to elevated temperature | Precise substitution pattern | Multi-step, reagent-sensitive |

Research Findings and Optimization

Recent research emphasizes the use of microwave-assisted synthesis to enhance reaction rates and yields, especially in palladium-catalyzed cross-couplings. The selective trifluoromethylation remains a critical step, with reagents like Togni's reagent providing high regioselectivity and efficiency.

Studies also highlight the importance of protecting groups and purification techniques (e.g., chromatography) to isolate high-purity intermediates, which are crucial for subsequent coupling steps.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where morpholine reacts with a pre-functionalized pyridine derivative (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine). Key steps include:

- Regioselective functionalization : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce morpholine at the pyridine’s 2-position while retaining chloro and trifluoromethyl groups at positions 3 and 5, respectively .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

- Characterization : Confirm regiochemistry via (pyridine proton splitting patterns) and (trifluoromethyl group resonance) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to verify substituent positions and electronic environments. For example, the trifluoromethyl group shows a distinct signal at ~-60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-HRMS in positive ion mode).

- Infrared Spectroscopy (IR) : Identify morpholine C-O-C stretching (~1100 cm) and pyridine ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects enhance hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the pyridine nitrogen may act as a hydrogen bond acceptor .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines). Use ATP-based luminescence assays for kinase inhibition to minimize variability .

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products or active metabolites that may influence activity discrepancies .

- Collaborative Validation : Cross-validate results with independent labs using shared compound batches to exclude synthesis variability .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values (e.g., -Cl: σ = 0.37, -CF: σ = 0.43) with reaction rates in Suzuki couplings. The electron-deficient pyridine core may require Pd(OAc)/SPhos as a catalyst system .

- In Situ Monitoring : Use kinetics to track intermediates (e.g., boronate ester formation) and optimize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.